molecular formula C26H23N3O3 B1667821 BAY 73-1449 CAS No. 693790-96-4

BAY 73-1449

Cat. No.: B1667821
CAS No.: 693790-96-4
M. Wt: 425.5 g/mol
InChI Key: RRYFPNITZGCUPZ-DEOSSOPVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BAY 73-1449 involves several key steps. The starting material is typically a substituted pyrimidine, which undergoes a series of reactions to introduce the necessary functional groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents, such as dimethyl sulfoxide .

    Step 1: The substituted pyrimidine is reacted with a benzyl halide in the presence of a base to form a benzylated intermediate.

    Step 2: The intermediate is then subjected to a nucleophilic substitution reaction with a phenylalanine derivative to introduce the amino acid moiety.

    Step 3: The final step involves the deprotection of the benzyl group to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

BAY 73-1449 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of this compound .

Scientific Research Applications

BAY 73-1449 has a wide range of scientific research applications, including:

Mechanism of Action

BAY 73-1449 exerts its effects by selectively antagonizing the prostacyclin receptor. This receptor is involved in the regulation of vascular tone and platelet aggregation. By blocking this receptor, this compound inhibits the vasodilatory and anti-aggregatory effects of prostacyclin, leading to a reduction in blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BAY 73-1449 is unique in its high potency and selectivity for the prostacyclin receptor, making it a valuable tool in scientific research. Its ability to lower blood pressure without significantly affecting other physiological parameters sets it apart from other similar compounds .

Properties

IUPAC Name

(2R)-3-phenyl-2-[[6-(4-phenylmethoxyphenyl)pyrimidin-4-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c30-26(31)24(15-19-7-3-1-4-8-19)29-25-16-23(27-18-28-25)21-11-13-22(14-12-21)32-17-20-9-5-2-6-10-20/h1-14,16,18,24H,15,17H2,(H,30,31)(H,27,28,29)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYFPNITZGCUPZ-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC2=NC=NC(=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC2=NC=NC(=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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